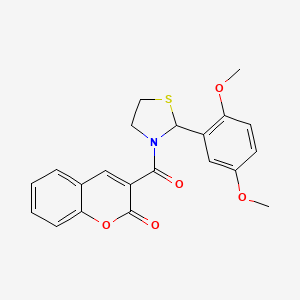
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTT and is a member of the thiazolidine-2,4-dione family.
Wirkmechanismus
The mechanism of action of DMTT is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant activities through the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has also been found to activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMTT has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. In addition, it has been found to improve glucose metabolism and reduce the levels of lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMTT in lab experiments is its potent anti-inflammatory and antioxidant activities. This makes it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. However, one of the limitations of using DMTT is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on DMTT. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the identification of new applications for DMTT in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanisms of action of DMTT and its potential side effects.
Conclusion:
In conclusion, 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and antioxidant activities make it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. Further research is needed to fully understand the mechanisms of action of DMTT and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex process that involves several steps. The first step is the synthesis of 2,5-dimethoxybenzaldehyde, which is then reacted with thiosemicarbazide to form 2,5-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-hydroxyacetophenone to form the final product.
Wissenschaftliche Forschungsanwendungen
DMTT has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry. Studies have shown that DMTT exhibits significant anti-inflammatory and antioxidant activities. It has also been found to have potential applications in the treatment of diabetes, cancer, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-14-7-8-18(26-2)15(12-14)20-22(9-10-28-20)19(23)16-11-13-5-3-4-6-17(13)27-21(16)24/h3-8,11-12,20H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBOWPECEXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
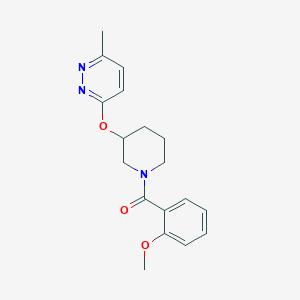

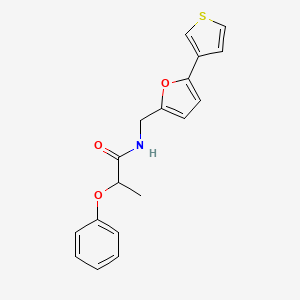
![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)
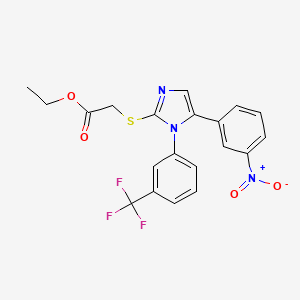
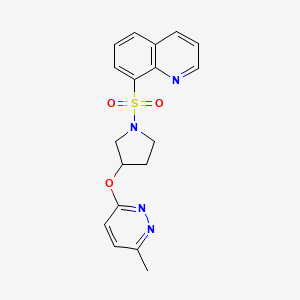
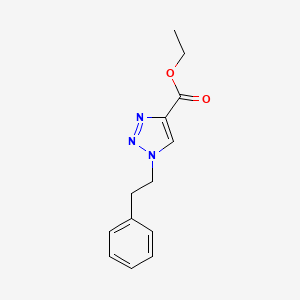
![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2382959.png)
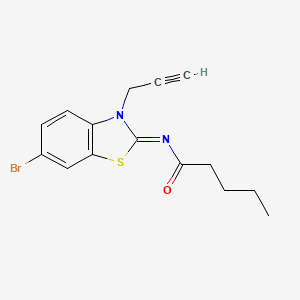
![[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B2382961.png)